Stereochemical Composition: Five Chiral Centers, All Equimolar DL — Versus All-L GnRH-(1-5)
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH contains five chiral amino acid residues (Pyr, His, Trp, Ser, Tyr), each present as an equimolar DL racemic mixture — yielding 2⁵ = 32 possible stereoisomers in total — whereas the comparator all-L GnRH-(1-5) (CAS 52434-75-0) contains a single stereoisomer (all-L) [1]. This stereochemical distinction is functionally consequential: Miller et al. (1995) demonstrated that L-amino acid hexapeptides were 'readily cleaved' by their cognate proteases, while the equivalent D-amino acid oligomers were 'cleaved minimally or not at all' across six protease classes (trypsin, chymotrypsin, elastase, papain, pepsin, carboxypeptidase A) [2]. In the GnRH peptide family, the all-L GnRH-(1-5) is cleaved by angiotensin-converting enzyme (ACE) at the Tyr⁵-Gly⁶ bond to yield (1-3) and (4-5) fragments, with reported conversion kinetics under ACE catalysis . The all-DL compound is predicted to resist this cleavage at every peptide bond due to D-amino acid occupancy, though direct kinetic data for this specific compound remain absent from the literature.
| Evidence Dimension | Proteolytic susceptibility (qualitative; quantitative kinetic data unavailable for this specific compound) |
|---|---|
| Target Compound Data | All-DL pentapeptide — predicted to resist proteolytic cleavage at all five peptide bonds based on class-level D-amino acid evidence |
| Comparator Or Baseline | All-L hexapeptide substrates were readily cleaved by trypsin, chymotrypsin, elastase, papain, pepsin, and carboxypeptidase A; equivalent D-amino acid hexapeptides showed minimal or no cleavage (Miller et al., 1995) |
| Quantified Difference | Qualitative: L-peptides = 'readily cleaved'; D-peptides = 'cleaved minimally or not at all' (Miller 1995). Precise t½ or % remaining at time points not reported for this compound. |
| Conditions | Protease panel: trypsin, chymotrypsin, elastase, papain, pepsin, carboxypeptidase A (Miller 1995); ACE-mediated cleavage of all-L GnRH-(1-5) in vitro (Biozol/MedChemExpress product data) |
Why This Matters
For researchers designing experiments requiring a peptide that persists in protease-containing biological matrices (serum, cell lysate, tissue homogenate), the all-DL form offers predictable class-level resistance that the all-L form cannot provide, making it the appropriate choice for stability-critical assays.
- [1] PubChem. Compound Summary: H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH. CID 13190524. National Center for Biotechnology Information. View Source
- [2] Miller SM, Simon RJ, Ng S, Zuckermann RN, Kerr JM, Moos WH. Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine peptide and peptoid oligomers. Drug Dev Res. 1995;35:20-32. View Source
